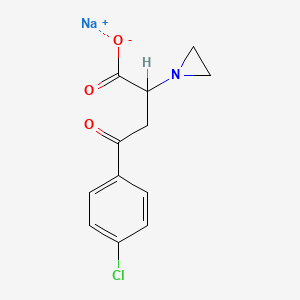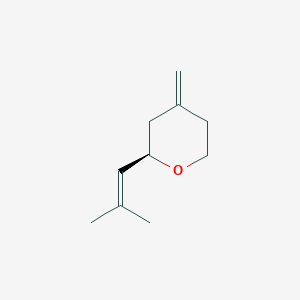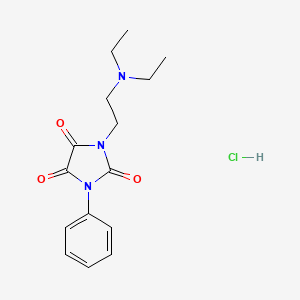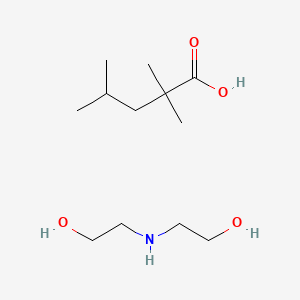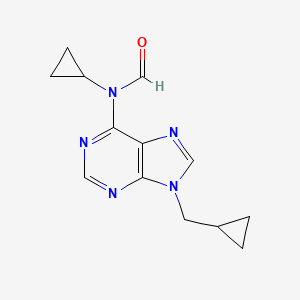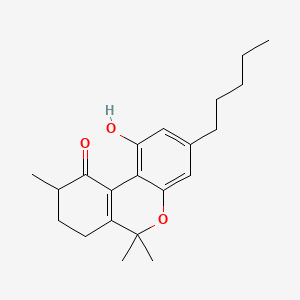
8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Oxo-Δ6a(10a)-tetrahydrocannabinol (OTHC) is a rare cannabinoid compound found naturally within the cannabis plant. It is related to the more well-known Δ9-tetrahydrocannabinol (Δ9-THC), which is the primary psychoactive component of cannabis . While there is limited data on OTHC, it is believed to have similar health benefits to Δ9-THC, although more research is needed to confirm these theories .
Preparation Methods
The preparation of 10-Oxo-Δ6a(10a)-tetrahydrocannabinol involves several synthetic routes. . This method can be used to form metal-carbon bonds, which are crucial in the synthesis of organometallic compounds like OTHC. Another method involves the metathesis of an organometallic compound with a binary halide
Chemical Reactions Analysis
10-Oxo-Δ6a(10a)-tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organolithium and organomagnesium species, which are highly reactive towards various electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxygenated derivatives of OTHC, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
10-Oxo-Δ6a(10a)-tetrahydrocannabinol has several potential scientific research applications. In chemistry, it can be used to study the structure-activity relationships of cannabinoid compounds and their interactions with cannabinoid receptors . In biology and medicine, OTHC may have therapeutic effects similar to those of Δ9-THC, including neuroprotection and modulation of neuronal activity . Additionally, OTHC could be used in the development of new drugs for the treatment of diseases such as multiple sclerosis, epilepsy, and chronic pain . In industry, OTHC may have applications in the production of cannabinoid-based products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 10-Oxo-Δ6a(10a)-tetrahydrocannabinol is not fully understood. it is theorized that OTHC targets the CB1 and CB2 receptors in the body, similar to Δ9-THC . These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite . The binding of OTHC to these receptors may result in similar effects to those of Δ9-THC, although more research is needed to confirm this.
Comparison with Similar Compounds
10-Oxo-Δ6a(10a)-tetrahydrocannabinol is similar to other cannabinoids, such as Δ9-THC and cannabidiol (CBD). OTHC is unique in its structure and potential effects . Unlike Δ9-THC, which is well-known for its psychoactive properties, OTHC is less studied and may have different therapeutic benefits . Other similar compounds include cannabinol (CBN) and cannabigerol (CBG), which also interact with cannabinoid receptors but have distinct effects and applications .
Properties
CAS No. |
56154-60-0 |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-hydroxy-6,6,9-trimethyl-3-pentyl-8,9-dihydro-7H-benzo[c]chromen-10-one |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-21(3,4)15-10-9-13(2)20(23)18(15)19/h11-13,22H,5-10H2,1-4H3 |
InChI Key |
UEFGHYCIOXYTOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(=O)C(CC3)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


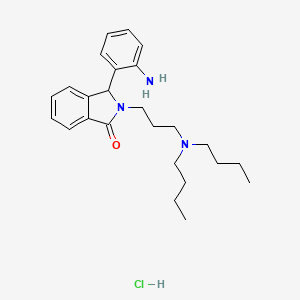
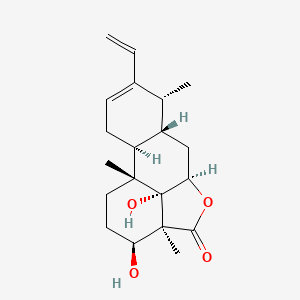
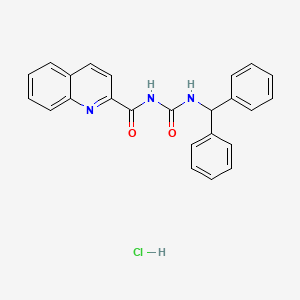
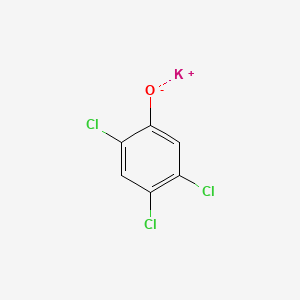
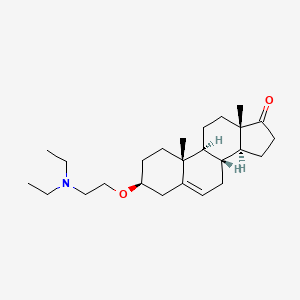
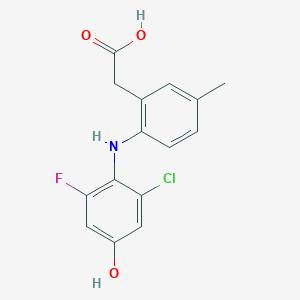
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)
